2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride
Overview
Description
2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride is an organic compound with the molecular formula C15H23BrClNO. It is a white to off-white crystalline solid that is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride typically involves the reaction of 2-bromo-4-(tert-butyl)phenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the conditions used.
Reduction Reactions: Reduction can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxygenated or reduced compounds .
Scientific Research Applications
2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, leading to changes in cellular pathways and biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(tert-butyl)phenol
- 4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl-ether
- 2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether
Uniqueness
2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of a bromine atom, tert-butyl group, and pyrrolidinylmethyl-ether moiety makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(2-bromo-4-tert-butylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-15(2,3)12-4-5-14(13(16)8-12)18-10-11-6-7-17-9-11;/h4-5,8,11,17H,6-7,9-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSNFSWDXUAEIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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